molecular formula C12H14N2O2 B5708563 N-[3-(2-oxopyrrolidin-1-yl)phenyl]acetamide

N-[3-(2-oxopyrrolidin-1-yl)phenyl]acetamide

Cat. No.: B5708563
M. Wt: 218.25 g/mol
InChI Key: CNXMKORZVSCVGQ-UHFFFAOYSA-N
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Description

N-[3-(2-oxopyrrolidin-1-yl)phenyl]acetamide is a compound that belongs to the class of pyrrolidin-2-one derivatives. It is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of a pyrrolidinone ring attached to a phenyl group through an acetamide linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(2-oxopyrrolidin-1-yl)phenyl]acetamide typically involves the alkylation of pyrrolidin-2-one with haloacetic acid esters in the presence of sodium hydride, metal alkoxides, or lithium diisopropylamine. The reaction is followed by ammonolysis to yield the target compound . Another method involves the cyclization of N-substituted 4-aminobutanoic acid esters prepared by the condensation of 4-halobutanoyl chlorides with glycine esters .

Industrial Production Methods

Industrial production of this compound often employs large-scale procedures that optimize yield and purity. These methods include the use of continuous flow reactors and advanced purification techniques to ensure the efficient production of the compound .

Chemical Reactions Analysis

Types of Reactions

N-[3-(2-oxopyrrolidin-1-yl)phenyl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrrolidin-2-one derivatives, which can exhibit different biological and chemical properties .

Scientific Research Applications

N-[3-(2-oxopyrrolidin-1-yl)phenyl]acetamide has a wide range of scientific research applications:

Comparison with Similar Compounds

N-[3-(2-oxopyrrolidin-1-yl)phenyl]acetamide can be compared with other similar compounds, such as:

These compounds share structural similarities but differ in their pharmacological profiles and specific applications. This compound is unique due to its specific substitution pattern and the resulting biological activities .

Properties

IUPAC Name

N-[3-(2-oxopyrrolidin-1-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2/c1-9(15)13-10-4-2-5-11(8-10)14-7-3-6-12(14)16/h2,4-5,8H,3,6-7H2,1H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNXMKORZVSCVGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)N2CCCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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